molecular formula C29H25NO4 B5498916 (E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one

(E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one

Cat. No.: B5498916
M. Wt: 451.5 g/mol
InChI Key: SHHCLBCPJOFQMK-MOHJPFBDSA-N
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Description

(E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one is a complex organic compound that features a combination of benzo[d]oxazole, chromene, and propoxyphenyl groups

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c1-3-16-32-23-14-12-20(13-15-23)28(31)24(29-30-25-9-5-7-11-27(25)34-29)18-22-17-21-8-4-6-10-26(21)33-19(22)2/h4-15,17-19H,3,16H2,1-2H3/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHCLBCPJOFQMK-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC3=CC=CC=C3OC2C)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a fluorescent probe due to its chromene moiety, which exhibits fluorescence properties. It can help in studying cellular processes and imaging applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, inhibiting their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-2-(benzo[d]oxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-(4-propoxyphenyl)prop-2-en-1-one apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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